molecular formula C12H18N4O5S2 B2507275 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide CAS No. 2034588-51-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide

Cat. No.: B2507275
CAS No.: 2034588-51-5
M. Wt: 362.42
InChI Key: ZSKDGSXKJUIDEV-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O5S2 and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been explored for its inhibitory action against carbonic anhydrase (CA) isozymes, which are enzymes involved in various physiological and pathological processes. Research indicates that derivatives of sulfonamide, including those structurally related to the specified compound, show potent inhibitory properties against different CA isozymes. This inhibition could potentially be utilized in developing treatments for conditions such as glaucoma, as some derivatives have demonstrated effectiveness in reducing elevated intraocular pressure in animal models of the disease (Mincione et al., 2005).

Molecular Structure and Tautomeric Behavior

The tautomeric behavior and molecular structure of sulfonamide derivatives, including those similar to the specified compound, have been studied using spectroscopic methods. These studies provide insights into the pharmaceutical and biological activities of these compounds, suggesting that molecular conformation significantly influences their functionality (Aliye Gediz Erturk et al., 2016).

Pharmacological Evaluation

Derivatives based on benzodioxane, including sulfonamides, have been synthesized and evaluated for their pharmacological activities. These studies have shown that such compounds exhibit moderate to good activity against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and promising activity against the lipoxygenase enzyme. Additionally, antimicrobial activities have been observed, highlighting the potential of sulfonamide derivatives in therapeutic applications (M. Irshad, 2018).

Antimicrobial and Antiproliferative Properties

Recent studies have developed and tested new sulfonamide derivatives for antimicrobial and antiproliferative properties. Certain derivatives have shown promising activity against bacterial strains and fungi, as well as potential antitumor activity. This research opens avenues for the use of sulfonamide derivatives in treating infections and cancer (D. B. Janakiramudu et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant to diabetes and Alzheimer's disease, respectively. The ability of these compounds to inhibit such enzymes suggests potential therapeutic applications in managing these conditions (M. Abbasi et al., 2019).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S2/c1-14-11-4-3-10(9-12(11)15(2)23(14,19)20)13-22(17,18)16-5-7-21-8-6-16/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDGSXKJUIDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)N3CCOCC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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